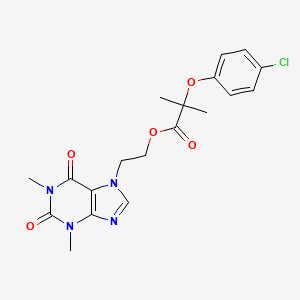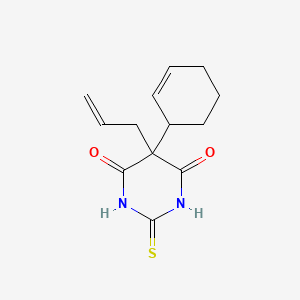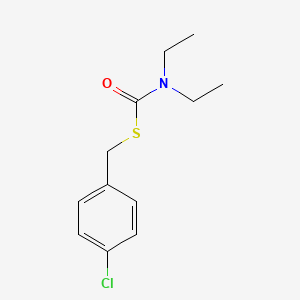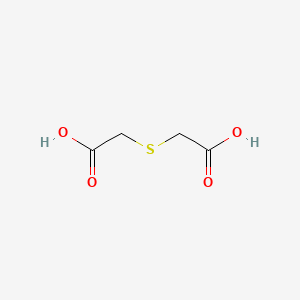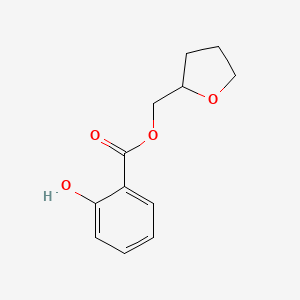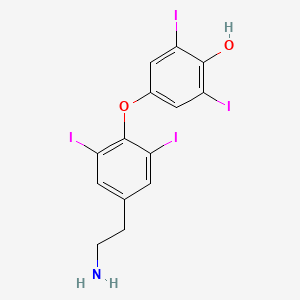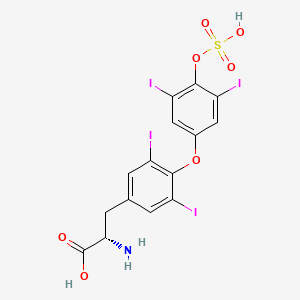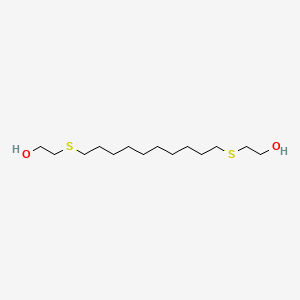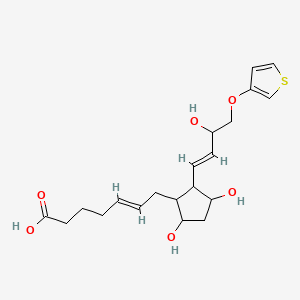
Topiramat
Übersicht
Beschreibung
AMD 3100 Octahydrochlorid: ist ein hochselektiver Antagonist des C-X-C-Chemokinrezeptors vom Typ 4 (CXCR4)Diese Verbindung hat aufgrund ihrer Fähigkeit, die Replikation des humanen Immundefizienzvirus (HIV) zu hemmen und hämatopoetische Stammzellen zu mobilisieren, große Aufmerksamkeit erlangt .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von AMD 3100 Octahydrochlorid beinhaltet die Reaktion von 1,4-Phenylenbis(methylen) mit 1,4,8,11-Tetraazacyclotetradecan unter bestimmten Bedingungen. Die Reaktion erfordert in der Regel eine kontrollierte Umgebung mit präzisen Temperatur- und pH-Werten, um die Bildung des gewünschten Produkts zu gewährleisten .
Industrielle Produktionsmethoden: Die industrielle Produktion von AMD 3100 Octahydrochlorid folgt einem ähnlichen Syntheseweg, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von hochreinen Reagenzien und fortschrittlichen Geräten, um die Qualität und Ausbeute der Verbindung zu erhalten. Das Endprodukt wird durch Kristallisations- und Filtrationstechniken gereinigt .
Wirkmechanismus
Target of Action
Topiramate, a second-generation antiseizure drug, primarily targets several receptors and channels in the nervous system . These include:
- Voltage-dependent Sodium Channels : Topiramate blocks these channels, reducing the excitability of neurons .
- Voltage-dependent Calcium Channels : The drug also inhibits these channels, further decreasing neuronal excitability .
- Glutamate Receptors : Topiramate inhibits the AMPA/kainate subtype of these receptors, reducing the excitatory neurotransmission .
- GABA Receptors : The drug enhances the activity of GABA-A receptors, increasing inhibitory neurotransmission .
- Carbonic Anhydrase Isoenzyme : Topiramate inhibits this enzyme, although the exact role of this action in its antiseizure effect is not fully understood .
Mode of Action
Topiramate’s mode of action involves interactions with its primary targets that lead to changes in neuronal activity. By blocking sodium and calcium channels, it prevents the influx of these ions into neurons, thereby reducing their excitability . Inhibition of glutamate receptors decreases excitatory neurotransmission, while enhancement of GABA-A receptors increases inhibitory neurotransmission . These actions collectively help to restore the balance between excitation and inhibition in the brain, reducing the likelihood of seizure activity .
Biochemical Pathways
Topiramate affects several biochemical pathways related to neuronal excitability and neurotransmission. Its inhibition of sodium and calcium channels and glutamate receptors, along with its enhancement of GABA-A receptors, disrupts the normal flow of ions in neurons and alters the balance of excitatory and inhibitory neurotransmission .
Pharmacokinetics
Topiramate exhibits favorable pharmacokinetic properties. It is rapidly absorbed after oral administration, with good bioavailability . The drug follows linear pharmacokinetics, meaning that its blood levels increase proportionally with the dose . It has a relatively long half-life, allowing for once or twice daily dosing .
Result of Action
The molecular and cellular effects of topiramate’s action include a decrease in neuronal excitability and a restoration of the balance between excitatory and inhibitory neurotransmission . This results in a reduction in seizure activity, making topiramate effective for the treatment of various types of seizures . Additionally, topiramate has been found to reduce insulin resistance in certain cell types, suggesting potential benefits in conditions associated with insulin resistance .
Action Environment
The action, efficacy, and stability of topiramate can be influenced by various environmental factors. For instance, the presence of other medications can affect topiramate’s pharmacokinetics. Enzyme-inducing antiepileptic drugs can increase the clearance of topiramate, potentially requiring dose adjustments . Additionally, topiramate can reduce the effectiveness of oral contraceptives, necessitating the use of alternative or additional contraceptive methods . Renal function is another important factor, as topiramate clearance is reduced in severe renal failure .
Wissenschaftliche Forschungsanwendungen
Chemie: AMD 3100 Octahydrochlorid wird als Forschungswerkzeug verwendet, um die Wechselwirkungen zwischen Chemokinrezeptoren und ihren Liganden zu untersuchen. Es hilft beim Verständnis der Mechanismen der Rezeptoraktivierung und -hemmung .
Biologie: In der biologischen Forschung wird AMD 3100 Octahydrochlorid eingesetzt, um die Rolle von CXCR4 bei verschiedenen zellulären Prozessen, einschließlich Zellmigration, Proliferation und Differenzierung, zu untersuchen .
Medizin: Die Verbindung wird in der medizinischen Forschung aufgrund ihrer potenziellen therapeutischen Anwendungen häufig verwendet. Es hat sich bei der Behandlung von HIV, Krebs und entzündlichen Erkrankungen als vielversprechend erwiesen. AMD 3100 Octahydrochlorid wird auch zur Mobilisierung hämatopoetischer Stammzellen für Transplantationen verwendet .
Industrie: In der pharmazeutischen Industrie wird AMD 3100 Octahydrochlorid bei der Entwicklung neuer Medikamente eingesetzt, die auf CXCR4 abzielen. Es dient als Leitverbindung für die Entwicklung potenterer und selektiverer Inhibitoren .
Wirkmechanismus
AMD 3100 Octahydrochlorid entfaltet seine Wirkung, indem es an den CXCR4-Rezeptor bindet und so die Interaktion zwischen dem Rezeptor und seinem Liganden, C-X-C-Motiv-Chemokin 12 (CXCL12), blockiert. Diese Hemmung verhindert die Aktivierung von nachgeschalteten Signalwegen, die an Zellmigration, Proliferation und Überleben beteiligt sind . Die Verbindung wirkt auch als allosterischer Agonist von CXCR7 und moduliert Entzündungsreaktionen und reduziert die Hyperreaktivität der Atemwege .
Biochemische Analyse
Biochemical Properties
Topiramate exerts its effect through multiple pharmacological mechanisms . In vitro studies showed that one mechanism is inhibition of isoenzymes of carbonic anhydrase (CA), including CA type II and CA type IV, which are expressed in proximal and distal renal tubular cells .
Cellular Effects
Topiramate effectively reduced insulin resistance in C2C12 muscle cells and 3T3L-1 adipocytes . It significantly lowered SORBS1 gene and protein levels in C2C12 cells . In 3T3L-1 cells, topiramate upregulated CTGF and downregulated MAPK8 and KPNA1 genes .
Molecular Mechanism
Topiramate modulates insulin resistance in C2C12 myocytes and 3T3L-1 adipocytes by causing downregulation of MKK7, pJNK1/ JNK1, BMAL1, and CLOCK proteins compared to the insulin-resistant model .
Temporal Effects in Laboratory Settings
It is known that topiramate causes systemic metabolic acidosis, markedly lower urinary citrate excretion, and increased urinary pH .
Dosage Effects in Animal Models
Topiramate has demonstrated the ability to ameliorate insulin sensitivity in rodent models of obesity and diabetes, evidenced by decreased plasma glucose concentrations .
Metabolic Pathways
Topiramate is involved in various metabolic pathways. It has been shown to cause systemic metabolic acidosis
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of AMD 3100 octahydrochloride involves the reaction of 1,4-phenylenebis(methylene) with 1,4,8,11-tetraazacyclotetradecane under specific conditions. The reaction typically requires a controlled environment with precise temperature and pH levels to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of AMD 3100 octahydrochloride follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and yield of the compound. The final product is purified through crystallization and filtration techniques .
Analyse Chemischer Reaktionen
Reaktionstypen: AMD 3100 Octahydrochlorid unterliegt aufgrund des Vorhandenseins mehrerer Stickstoffatome in seiner Struktur hauptsächlich Substitutionsreaktionen. Es kann auch an Komplexierungsreaktionen mit Metallionen teilnehmen .
Häufige Reagenzien und Bedingungen:
Substitutionsreaktionen: Diese Reaktionen beinhalten oft Nucleophile wie Halogenide oder Amine unter milden Bedingungen.
Komplexierungsreaktionen: Metallionen wie Kupfer oder Zink werden in Gegenwart von Liganden verwendet, um stabile Komplexe zu bilden.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen substituierte Derivate von AMD 3100 Octahydrochlorid und Metallkomplexe, die einzigartige Eigenschaften aufweisen .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
Plerixafor: Ein anderer Name für AMD 3100 Octahydrochlorid, der in der wissenschaftlichen Literatur synonym verwendet wird.
JM 3100: Eine verwandte Verbindung mit ähnlichen CXCR4-antagonistischen Eigenschaften.
Einzigartigkeit: AMD 3100 Octahydrochlorid zeichnet sich durch seine hohe Selektivität für CXCR4 und seine Fähigkeit aus, hämatopoetische Stammzellen effektiv zu mobilisieren. Seine doppelte Rolle als CXCR4-Antagonist und CXCR7-allosterischer Agonist macht es zu einer vielseitigen Verbindung für verschiedene Forschungs- und therapeutische Anwendungen .
Eigenschaften
IUPAC Name |
[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl sulfamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO8S/c1-10(2)18-7-5-16-12(6-17-22(13,14)15)9(8(7)19-10)20-11(3,4)21-12/h7-9H,5-6H2,1-4H3,(H2,13,14,15)/t7-,8-,9+,12+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJADKKWYZYXHBB-XBWDGYHZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2COC3(C(C2O1)OC(O3)(C)C)COS(=O)(=O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2CO[C@@]3([C@H]([C@@H]2O1)OC(O3)(C)C)COS(=O)(=O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8023688 | |
| Record name | Topiramate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8023688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Topiramate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005034 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble in most alkaline solutions containing sodium hydroxide or sodium phosphate and having a pH of 9 to 10. It is freely soluble in acetone, chloroform, dimethylsulfoxide, and ethanol., In water, 9,800 mg/L, temp not specified | |
| Record name | Topiramate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00273 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | TOPIRAMATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7531 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
A seizure is an abnormal and unregulated electrical discharge occurring in the brain. This leads to transient interruption in brain function, manifested by reduced alertness, abnormal sensations, and focal involuntary movements or convulsions. Several types of seizures exist, with common types including tonic-clonic seizures and partial onset seizures. The exact mechanisms by which topiramate exerts pharmacological actions on seizures and migraines are currently not fully characterized. Several properties of this drug, however, are likely to contribute to its therapeutic effects. Topiramate has been observed to exert actions on voltage-dependent sodium channels, GABA receptors, and glutamate receptors. Topiramate stimulates GABA-A receptor activity at brain non-benzodiazepine receptor sites and reduces glutamate activity at both AMPA and kainate receptors. Normally, GABA-A receptors are inhibitory and glutaminergic receptors are stimulatory for neuronal activity. By increasing GABA activity and inhibiting glutamate activity, topiramate blocks neuronal excitability, preventing seizures and migraines. Additionally, it blocks the voltage-dependent sodium channels, further blocking seizure activity. Topiramate has been shown to inhibit various carbonic anhydrase isozymes, but the clinical significance of this is unknown at this time., The precise mechanism of action is unknown. Electrophysiological and biochemical studies on cultured neurons demonstrated that topiramate blocks the action potentials elicited repetitively by a sustained depolarization of the neurons in a time dependent manner; this effect suggests a state-dependent sodium channel blocking action. Also topiramate increases the frequency at which gamma-aminobutyric acid (GABA) activates GABA-A receptors, thereby enhancing GABA-induced influx of chloride ions into neurons. Thus, it appears that topiramate exerts it effects by potentiation of the activity of the inhibitory neurotransmitter, GABA. In addition, topiramate antagonizes the ability of kainate to activate the kainate/AMPA (alpha-amino-3-hydroxy-5-methylisoxazole-4-propionic acid; non-NMDA) subtype of excitatory amino acid (glutamate) receptor, but has no apparent effect on the activity of N-methyl-D-aspartate (NMDA) at the NMDA receptor subtype. These effects of topiramate are concentration-dependent within the range of 1 to 200 micromoles., Although the precise mechanism of action of topiramate is unknown, data from electrophysiologic and biochemical studies have revealed 4 properties that may contribute to the drug's efficacy for seizure disorders and migraine prophylaxis. At pharmacologically relevant concentrations, topiramate blocks voltage-dependent sodium channels; augments the activity of gamma-aminobutyric acid (GABA) at some subtypes of the GABA-A receptor; antagonizes the AMPA/kainate subtype of the glutamate receptor; and inhibits carbonic anhydrase (particularly CA-II and CA-IV isoenzymes). In general, anticonvulsant drugs are thought to act by one or more of the following mechanisms: modulating voltage-dependent ion (e.g., sodium) channels involved in action potential propagation or burst generation, enhancement of GABA inhibitory activity, and/or inhibition of excitatory amino acid neurotransmitter (e.g., glutamate, aspartate) activity., Topiramate exhibits effects on cultured neurons similar to those observed with phenytoin and carbamazepine, and such effects are suggestive of an inactive state-dependent block of voltage-dependent sodium channels. Topiramate reduces the duration of epileptiform bursts of neuronal firing and decreases the number of action potentials in studies of cultured rat hippocampal neurons with spontaneous epileptiform burst activity. Topiramate also decreases the frequency of action potentials elicited by depolarizing electric current in cultured rat hippocampal neurons. Depolarization and firing of an action potential results from the rapid inflow of sodium ions through voltage-dependent sodium channels in the neuronal cell membrane. After firing, a neuron enters a period of inactivation during which it is unable to fire again even if the sodium channel is open. A slow action potential firing rate allows the neuron sufficient time to recover from inactivation, and the normal period of inactivation has a minimal effect on low-frequency firing. During a partial seizure, neurons characteristically undergo high-frequency depolarization and firing of action potentials which is uncommon during normal physiologic neuronal activity. Some anticonvulsant drugs (e.g., phenytoin, carbamazepine) preferentially bind to voltage-dependent sodium channels during their inactivated state, slow the rate of recovery of sodium channels from their period of inactivation, and limit the ability of the neuron to depolarize and fire at high frequencies., Topiramate enhances the activity of the inhibitory neurotransmitter GABA at a nonbenzodiazepine site on GABA-A receptors. Activation of the postsynaptic GABA-A receptor by GABA causes inhibition by increasing the inward flow of chloride ions, resulting in hyperpolarization of the postsynaptic cell; in chloride ion-depleted murine cerebellar granule cells, therapeutic concentrations of topiramate (in combination with GABA) enhance GABA-evoked inward flux of chloride ions in a concentration-dependent manner. Benzodiazepines act at GABA-A receptors to enhance GABA-evoked inward flow of chloride ions, but the benzodiazepine antagonist flumazenil does not appear to inhibit topiramate enhancement of GABA-evoked currents in GABA-A cortical neuronal receptors. Topiramate also does not appear to increase duration of chloride ion channel opening. Therefore, topiramate may potentiate GABA-A-evoked chloride ion flux by a mechanism other than GABA-A-receptor modulation., For more Mechanism of Action (Complete) data for TOPIRAMATE (8 total), please visit the HSDB record page. | |
| Record name | Topiramate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00273 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | TOPIRAMATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7531 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals from ethyl acetate and benzene, White crystalline powder | |
CAS No. |
97240-79-4 | |
| Record name | Topiramate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97240-79-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Topiramate [USAN:USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097240794 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Topiramate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00273 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | topiramate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759251 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Topiramate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8023688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | β-D-Fructopyranose, 2,3:4,5-bis-O-(1-methylethylidene)-, 1-sulfamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.713 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TOPIRAMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0H73WJJ391 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TOPIRAMATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7531 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Topiramate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005034 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
123-125 ºC, 125-126 °C, 125 - 126 °C | |
| Record name | Topiramate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00273 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | TOPIRAMATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7531 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Topiramate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005034 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary mechanisms of action attributed to topiramate's anticonvulsant activity?
A1: Topiramate exhibits a multi-faceted mechanism of action, targeting multiple ion channels and receptors in the brain. Research suggests it acts by:
- Blocking voltage-gated sodium channels: This action inhibits the rapid influx of sodium ions, which is essential for neuronal depolarization and the propagation of seizure activity. []
- Potentiating gamma-aminobutyric acid (GABA)ergic transmission: Topiramate enhances the inhibitory effects of GABA, a neurotransmitter that reduces neuronal excitability, potentially by binding to a benzodiazepine-insensitive site on GABAA receptors. [, ]
- Antagonizing AMPA/kainate glutamate receptors: Topiramate blocks these excitatory glutamate receptors, reducing the overall excitation within neuronal circuits involved in seizure generation and spread. [, ]
- Weakly inhibiting carbonic anhydrase: While topiramate possesses this property, its contribution to the drug's anticonvulsant activity is considered minimal. []
Q2: How does topiramate impact glutamatergic transmission in the prefrontal cortex, particularly when co-administered with other antipsychotic drugs?
A2: Topiramate, when combined with D2 receptor antagonists like raclopride, has been shown to facilitate NMDA receptor-mediated glutamatergic transmission in the medial prefrontal cortex (mPFC) of rats. This effect appears to be mediated by D1 receptor activation. Conversely, topiramate inhibits the facilitatory effect of clozapine, an atypical antipsychotic, on glutamatergic transmission in the mPFC. These findings may explain why topiramate can improve negative symptoms in schizophrenia when used as an adjunctive therapy with typical antipsychotics but may worsen symptoms when combined with clozapine. [, ]
Q3: Does topiramate influence pain processing, and if so, what neural mechanisms are involved?
A3: Research indicates that topiramate modulates trigeminal pain processing in humans. A single dose of topiramate (100 mg) significantly decreased activity in the thalamus and other pain-processing areas, as observed in fMRI studies. Furthermore, topiramate increased functional coupling between the thalamus and regions like the precuneus, posterior cingulate cortex, and secondary somatosensory cortex. This suggests that topiramate's preventive effect on migraine could be mediated by its modulation of thalamo-cortical networks involved in pain perception. []
Q4: What are the potential mechanisms underlying topiramate's weight-loss effects?
A4: Although the precise mechanisms are not fully elucidated, studies suggest topiramate might induce weight loss through several pathways:
- Appetite suppression: Topiramate has been observed to decrease appetite and food intake, possibly by influencing appetite-regulating centers in the hypothalamus. [, ]
- Modulation of neurotransmitters and hormones: Research in animal models suggests that topiramate might influence levels of neuropeptide Y (NPY) and the fat mass and obesity-associated protein (FTO), both implicated in appetite control and energy balance. []
- Increased energy expenditure: Some studies indicate that topiramate might increase energy expenditure, although this effect appears to be less pronounced than its appetite-suppressing effects. []
Q5: Can topiramate directly impact insulin sensitivity?
A5: Short-term treatment with low-dose topiramate (up to 75 mg/day for 4 weeks) did not show a significant effect on insulin sensitivity in obese women without diabetes, even with minimal weight loss. This suggests that the long-term improvements in insulin sensitivity observed with topiramate might be primarily mediated through its weight-reducing effects rather than direct action on insulin signaling pathways. []
Q6: What is the molecular formula and weight of topiramate?
A6: Topiramate has a molecular formula of C12H21NO8S and a molecular weight of 339.36 g/mol.
Q7: Are there specific formulation strategies employed to enhance topiramate's stability, solubility, or bioavailability?
A7: Topiramate is available in various formulations, including immediate-release and controlled-release tablets, sprinkle capsules, and an oral solution. The controlled-release formulation, utilizing osmotic pump technology, allows for once-daily dosing and potentially improves tolerability compared to the twice-daily immediate-release formulation. []
Q8: How is topiramate absorbed, distributed, metabolized, and excreted (ADME)?
A8: Topiramate is well absorbed following oral administration, with peak plasma concentrations typically achieved within 2-3 hours. It exhibits low protein binding (9-17%) and a relatively long half-life of approximately 20-30 hours in healthy individuals. [] The drug is primarily eliminated through renal excretion, with a smaller portion undergoing hepatic metabolism. Co-administration with enzyme-inducing drugs like phenytoin, carbamazepine, and barbiturates can accelerate topiramate's elimination. []
Q9: What is the efficacy of topiramate as an add-on therapy in refractory partial epilepsy?
A9: Double-blind, placebo-controlled trials have demonstrated that topiramate, as an add-on therapy, significantly reduces seizure frequency in patients with refractory partial epilepsy. Over 40% of topiramate-treated patients experienced a significant reduction in seizure frequency compared to approximately 10% in the placebo group. [] These trials employed effective dosages ranging from 200 to 1000 mg/day, with most patients benefiting from 400 mg/day or less. []
Q10: What does research suggest about topiramate's efficacy in migraine prophylaxis in pediatric patients?
A11: In a retrospective study of 113 pediatric migraine patients treated with topiramate, a positive response (defined as a reduction of over 50% in migraine episodes) was observed in 61.9% of the patients. Interestingly, the study found that significant impairment in daily activities due to migraine was a strong predictor of a favorable response to topiramate prophylaxis. []
Q11: What are some of the common adverse effects associated with topiramate treatment?
A11: Topiramate has been associated with several adverse effects, primarily related to the central nervous system. These include:
- Cognitive impairment: Mental slowing, impaired concentration, difficulties with speech and writing, and memory problems are commonly reported. [, , ]
- Sedation: Drowsiness and fatigue are frequent side effects. [, , ]
- Psychomotor effects: Dizziness, ataxia, and paresthesias (abnormal sensations, often tingling or prickling) are commonly observed. [, , ]
- Other CNS effects: Topiramate has been linked to an increased risk of mood changes, including depression and anxiety. [, ]
- Metabolic acidosis: Topiramate can cause a decrease in serum bicarbonate levels, leading to metabolic acidosis. []
- Renal calculi: Topiramate is associated with an increased risk of kidney stone formation, particularly calcium phosphate stones. [, ]
Q12: Does topiramate have any significant interactions with other drugs?
A12: Topiramate has been reported to interact with several medications:
- Enzyme-inducing antiepileptic drugs: Co-administration with drugs like phenytoin, carbamazepine, and barbiturates can increase the clearance of topiramate, potentially reducing its efficacy. []
Q13: What analytical techniques are commonly employed to characterize and quantify topiramate?
A13: Several analytical methods are used for topiramate analysis, including:
- High-performance liquid chromatography (HPLC): HPLC, often coupled with UV or mass spectrometry detection, is widely used for quantifying topiramate in biological fluids like plasma and urine. []
Q14: How is the bitterness of topiramate addressed, and what methods are employed to assess its taste-masking effectiveness?
A15: Topiramate is known for its bitter taste, which can be challenging for patient adherence, especially in pediatric populations. One study investigated the ability of various foods and drinks to mask the bitterness of topiramate using a taste sensor with a bitterness-responsive membrane. Yoghurt was found to be the most effective in reducing the bitterness perception without significantly altering its own taste profile. []
Q15: Has topiramate shown any potential in treating alcohol use disorder?
A16: Several studies have investigated topiramate as a potential treatment for alcohol use disorder. Research suggests that topiramate may reduce drinking frequency and craving in individuals with alcohol dependence, although the exact mechanisms are still under investigation. [, , ]
Q16: What are the ethical considerations surrounding the use of topiramate in pregnant women?
A17: The safety of topiramate during pregnancy remains a significant concern. Studies have reported an increased risk of major congenital malformations, particularly oral clefts, in infants exposed to topiramate in utero. [] Careful consideration of the risks and benefits is essential when prescribing topiramate to women of childbearing potential, and effective contraception is crucial.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



